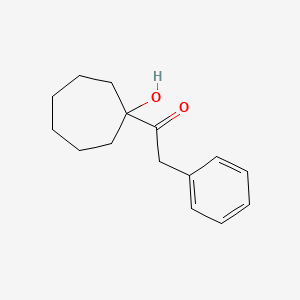
1-(1-Hydroxycycloheptyl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycycloheptyl)-2-phenylethanone is an organic compound with a unique structure that includes a cycloheptyl ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycycloheptyl)-2-phenylethanone typically involves the following steps:
Formation of Cycloheptyl Ketone: The initial step involves the formation of cycloheptyl ketone through the reaction of cycloheptanone with a suitable reagent.
Addition of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the cycloheptyl ketone in the presence of a catalyst such as aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the cycloheptyl ring to form the hydroxycycloheptyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxycycloheptyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptyl alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-Hydroxycycloheptyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(1-Hydroxycycloheptyl)-2-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1-(1-Hydroxycyclohexyl)-2-phenylethanone: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(1-Hydroxycyclopentyl)-2-phenylethanone: Contains a cyclopentyl ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(1-Hydroxycycloheptyl)-2-phenylethanone is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interactions in various applications.
Conclusion
1-(1-Hydroxycyclohe
Propiedades
Número CAS |
634598-40-6 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(1-hydroxycycloheptyl)-2-phenylethanone |
InChI |
InChI=1S/C15H20O2/c16-14(12-13-8-4-3-5-9-13)15(17)10-6-1-2-7-11-15/h3-5,8-9,17H,1-2,6-7,10-12H2 |
Clave InChI |
TWAVDUXINNCUGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C(=O)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
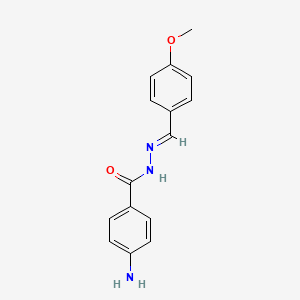
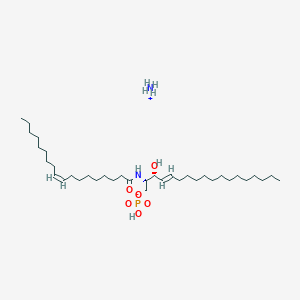
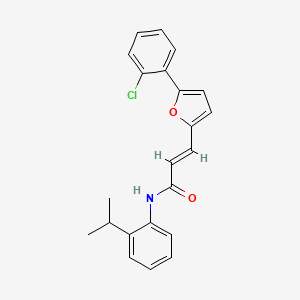
![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
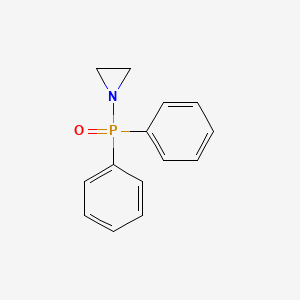
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
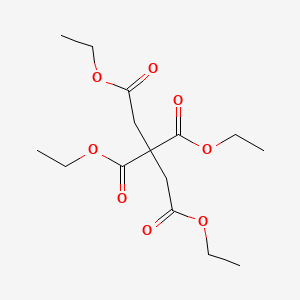

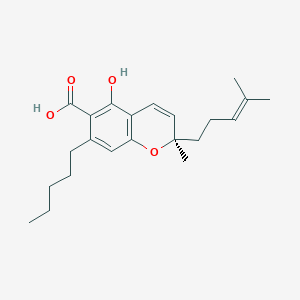

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)


